molecular formula C9H14N2O3 B7951262 1-Pentyl-1,3-diazinane-2,4,6-trione

1-Pentyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7951262
M. Wt: 198.22 g/mol
InChI Key: ZQVXGEUYULCYDF-UHFFFAOYSA-N
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Description

1-Pentyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a pentyl substituent at the N1 position of the diazinane ring. Its structure comprises a six-membered heterocyclic core with three ketone groups at positions 2, 4, and 4. Barbiturates like these are historically known for sedative and anticonvulsant effects, with substituent length and branching modulating potency and duration of action .

Properties

IUPAC Name

1-pentyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-5-11-8(13)6-7(12)10-9(11)14/h2-6H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVXGEUYULCYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentyl-1,3-diazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pentylamine with urea in the presence of a catalyst can yield the desired compound. The reaction typically requires heating and may be conducted in a solvent such as ethanol to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Pentyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Pentyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-pentyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of 1-Pentyl-1,3-diazinane-2,4,6-trione, focusing on substituent variations and their implications:

Compound Name Substituents (N1, C5) Molecular Formula Key Properties/Applications References
This compound Pentyl, H C9H16N2O3 Hypothesized increased lipophilicity
Barbital (5,5-diethyl-1,3-diazinane-2,4,6-trione) H, Diethyl C8H12N2O3 Long-acting sedative; low solubility
Phenobarbital H, Ethyl/Phenyl C12H12N2O3 Anticonvulsant; slow hepatic metabolism
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione (1r) Methyl, Phenyl C11H10N2O3 Research use in enantioselective synthesis
Methohexital Methyl, Hex-3-yn-2-yl/Prop-2-enyl C14H18N2O3 Ultra-short-acting anesthetic; branched substituents
Enallylpropymal Methyl, Isopropyl/Propenyl C11H16N2O3 Barbiturate with enhanced metabolic stability
1-Ethyl-1,3-diazinane-2,4,6-trione Ethyl, H C6H8N2O3 Moderate toxicity; used in safety studies

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : Longer alkyl chains (e.g., pentyl) may resist oxidative degradation compared to ethyl groups. For example, butabarbital (5-butan-2-yl-5-ethyl analog) undergoes desulfurization in gastric juice, whereas pentyl’s bulkiness might hinder such reactions .
  • Biological Activity: Phenobarbital’s phenyl and ethyl groups confer anticonvulsant activity, while methohexital’s propenyl and hexynyl substituents shorten duration of action. The pentyl derivative’s effects remain speculative but could mimic long-acting barbiturates .

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